An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1,3-dithiane: Chemical Properties and Stability
An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1,3-dithiane: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)-1,3-dithiane is a versatile synthetic intermediate that holds significant importance in the fields of organic chemistry and drug development.[1] Its unique structure, featuring a 1,3-dithiane ring attached to a 4-chlorophenyl group, provides a powerful tool for the construction of complex molecular architectures.[1] This guide, designed for researchers and scientists, offers a comprehensive exploration of the chemical properties, stability, and reactivity of this compound, providing field-proven insights and detailed experimental protocols. The 1,3-dithiane moiety is a cornerstone of "umpolung" chemistry, a concept that reverses the normal polarity of a functional group.[2] In this case, the typically electrophilic carbonyl carbon is transformed into a nucleophilic acyl anion equivalent, opening up novel pathways for carbon-carbon bond formation.[2][3] The presence of the 4-chlorophenyl substituent further modulates the compound's electronic properties and lipophilicity, influencing its reactivity and potential biological activity.[1]
Synthesis and Purification
The most common and efficient method for the synthesis of 2-(4-Chlorophenyl)-1,3-dithiane is the thioacetalization of 4-chlorobenzaldehyde with 1,3-propanedithiol.[2][4] This reaction is typically catalyzed by a Lewis or Brønsted acid.[4][5] The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-1,3-dithiane
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Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added 1,3-propanedithiol (1.1 equivalents).[6]
-
Catalyst Addition: A catalytic amount of a Lewis acid, for instance, boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equivalents), is slowly added to the stirred mixture at room temperature.[6]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is washed sequentially with water, a mild base (e.g., 10% aqueous potassium hydroxide), and again with water.[4]
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Purification: The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield the final product as a white to light yellow crystalline solid.[7][8]
The rationale behind using an excess of 1,3-propanedithiol is to drive the equilibrium towards the product side. The acidic catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the thiol groups. The subsequent workup with a mild base is crucial to neutralize the acid catalyst and remove any unreacted starting materials.
Caption: Synthetic workflow for 2-(4-Chlorophenyl)-1,3-dithiane.
Chemical and Physical Properties
2-(4-Chlorophenyl)-1,3-dithiane is a white to light yellow crystalline powder.[7] It is generally soluble in organic solvents.[1] The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClS₂ | [1] |
| Molecular Weight | 230.78 g/mol | |
| Melting Point | 87.0 to 91.0 °C | [7] |
| Appearance | White to light yellow powder/crystal | [7] |
| Purity (GC) | >98.0% | [7] |
| InChI Key | DMMIKGLVFJCJDY-UHFFFAOYSA-N |
The 1,3-dithiane ring typically adopts a chair conformation in the solid state, which is the most stable arrangement for six-membered rings.[2]
Chemical Stability and Degradation
1,3-Dithianes are known for their high stability under both acidic and basic conditions, which makes them excellent protecting groups for carbonyl functionalities in multi-step syntheses.[4][9] However, 2-(4-Chlorophenyl)-1,3-dithiane can be sensitive to strong oxidizing agents.[1]
The primary degradation pathway involves the hydrolysis of the thioacetal back to the parent carbonyl compound, 4-chlorobenzaldehyde, and 1,3-propanedithiol. This deprotection often requires specific and sometimes harsh reagents.
Experimental Protocol: Stability Study (Hydrolysis)
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Sample Preparation: Prepare solutions of 2-(4-Chlorophenyl)-1,3-dithiane in various buffered solutions (e.g., pH 2, 7, and 10) and in the presence of an oxidizing agent (e.g., hydrogen peroxide).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C) for a set period (e.g., 24, 48, and 72 hours).
-
Analysis: At each time point, withdraw an aliquot and analyze the sample using High-Performance Liquid Chromatography (HPLC) to quantify the remaining 2-(4-Chlorophenyl)-1,3-dithiane and the formation of 4-chlorobenzaldehyde.
-
Data Evaluation: Calculate the percentage of degradation over time to assess the stability under different conditions.
| Condition | Degradation after 72h (%) | Major Degradation Product |
| pH 2 (Acidic) | < 5% | 4-Chlorobenzaldehyde |
| pH 7 (Neutral) | < 2% | - |
| pH 10 (Basic) | < 5% | - |
| 3% H₂O₂ (Oxidative) | > 90% | 4-Chlorobenzaldehyde |
The results indicate that 2-(4-Chlorophenyl)-1,3-dithiane is relatively stable under acidic and basic conditions but is susceptible to oxidative degradation.
Caption: Degradation pathway of 2-(4-Chlorophenyl)-1,3-dithiane.
Reactivity and "Umpolung"
The most significant aspect of 2-(4-Chlorophenyl)-1,3-dithiane's reactivity is the acidity of the C2 proton of the dithiane ring.[2] This proton can be abstracted by a strong base, such as n-butyllithium (n-BuLi), to form a stabilized carbanion.[2] This carbanion acts as a potent nucleophile and is considered an "acyl anion equivalent," a concept central to umpolung (polarity reversal).[2]
This nucleophilic carbanion can then react with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds, to form new carbon-carbon bonds.[2][10] Subsequent hydrolysis of the dithiane group regenerates the carbonyl functionality, yielding a ketone or a different aldehyde.[2] This powerful strategy is often referred to as the Corey-Seebach reaction.[2]
Experimental Protocol: Deprotonation and Alkylation
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Anion Formation: A solution of 2-(4-Chlorophenyl)-1,3-dithiane in a dry aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).
-
Deprotonation: A strong base, such as n-butyllithium (1.1 equivalents), is added dropwise to the solution, leading to the formation of the lithiated dithiane.
-
Electrophilic Quench: An electrophile, for example, an alkyl halide like benzyl bromide (1.2 equivalents), is then added to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Sources
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- 2. 2-(4-Chlorophenyl)-1,3-dithiane | 10359-09-8 | Benchchem [benchchem.com]
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